2-Thiocytosine
Overview
Description
2-Thiocytosine (TC) is a sulfur-containing pyrimidine nucleotide that has been identified in hydrolyzates of Escherichia coli transfer RNA. It is structurally related to cytosine but has a sulfur atom replacing the oxygen atom at the second position of the pyrimidine ring . This modification imparts unique properties to the molecule, making it a subject of interest in various fields, including biochemistry and pharmacology.
Synthesis Analysis
The synthesis of 2-thiocytosine derivatives has been explored in several studies. One approach involves the reaction of trimethylplatinum(IV) complexes with 2-thiocytosine ligands, leading to the formation of complexes that exhibit moderate cytotoxic activity against human tumor cell lines . Another pathway for synthesizing 2-thiocytosine nucleosides includes nucleoside condensation and amination of corresponding nucleosides of 2,4-dithiouracil .
Molecular Structure Analysis
The molecular structure of 2-thiocytosine has been characterized by various spectroscopic methods. Single-crystal X-ray analyses have provided insights into the coordination mode of 2-thiocytosine in metal complexes, revealing the presence of strong hydrogen bonds and the influence of cation-anion interactions on the conformation of the complex . Additionally, vibrational spectroscopy studies have proposed assignments for all normal modes of 2-thiocytosine, suggesting non-planarity in the molecule's structure .
Chemical Reactions Analysis
2-Thiocytosine undergoes contrasting reactions with hydrated electrons and formate radicals, leading to different reaction mechanisms and products. These reactions have been characterized by absorption spectroscopy and rationalized by density functional theory (DFT) calculations, highlighting the complex behavior of 2-thiocytosine in various chemical environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-thiocytosine have been extensively studied. Prototropic tautomerism, which is the shifting of protons within the molecule, has been observed in aqueous solutions, affecting the molecule's stability and reactivity . Intramolecular vibrational energy redistribution has also been reported, where selective excitation of NH2 stretching overtones can induce conformational changes in the molecule . Furthermore, the iodometric determination of 2-thiocytosine has been developed, providing a method for its quantitative analysis .
Scientific Research Applications
Photophysics of 2-Thiocytosine : Research by Mai et al. (2016) in "Nature Communications" explored the photophysical mechanisms of 2-thiocytosine. They combined femtosecond transient absorption experiments with quantum chemistry and nonadiabatic dynamics simulations. This study is significant for understanding the ultrafast and near-unity triplet-state population in thiobases, which is crucial for designing prospective drugs in photo- and chemotherapeutic applications (Mai et al., 2016).
Hydrogen-Bonding and Proton Transfer in Solid 2-TC : Latosinska et al. (2011) conducted a comparative study of hydrogen-bonding patterns and prototropism in solid 2-TC, as reported in the "Journal of Molecular Modeling". They used 1H-14N NMR-NQR double resonance (NQDR) and quantum theory of atoms in molecules (QTAIM)/density functional theory (DFT) to analyze the intermolecular interaction patterns, providing insights into the solid-state properties of 2-TC (Latosinska et al., 2011).
Molecular Self-Assembly on Surfaces : Katsumata and Ide (1995) studied the self-assembly of 2-thiocytosine molecules adsorbed on a Au(111) surface, as detailed in the "Japanese Journal of Applied Physics". This research is relevant for understanding the interactions of 2-TC with metallic surfaces, which is important for applications in nanotechnology and materials science (Katsumata & Ide, 1995).
Vibrational Spectroscopy of 2-TC : Yadav et al. (1988) reported in "Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy" their studies on the Raman, infrared, and far-infrared spectra of 2-TC. They proposed vibrational assignments for all the normal modes, providing crucial data for understanding the molecular structure and bonding in 2-TC (Yadav et al., 1988).
Solvatochromic Effects on 2-TC : Mai et al. (2017) in "The Journal of Physical Chemistry B" investigated the solvatochromic effects on the UV absorption spectrum of 2-TC. Their study, which combined experimental and theoretical techniques, provides insights into how different solvents influence the electronic structure and optical properties of 2-TC (Mai et al., 2017).
Binding Energy on Gold Nanoparticles : Ganbold et al. (2015) in "Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy" examined the binding energy of 2-TC on gold surfaces. This research is pivotal for understanding the interaction of thiolated pyrimidines with metallic nanoparticles, which has implications in cancer research and nanomedicine (Ganbold et al., 2015).
Safety And Hazards
When handling 2-Thiocytosine, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
6-amino-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPSTSVLRXOYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059823 | |
Record name | 6-Amino-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiocytosine | |
CAS RN |
333-49-3 | |
Record name | 2-Thiocytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiocytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiocytosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Thiocytosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Pyrimidinethione, 6-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Amino-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminopyrimidine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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